REACTION_CXSMILES
|
N1C2C(=CC=CC=2S(NC2C=CC([C:19]([OH:21])=[O:20])=CC=2)(=O)=O)C=CC=1.CCN=C=N[CH2:29][CH2:30][CH2:31]N(C)C.[CH:35]1[CH:36]=[CH:37][C:38]2[N:43](O)N=[N:41][C:39]=2[CH:40]=1.[CH3:45]CN(C(C)C)C(C)C>CN(C=O)C.O>[CH:36]12[N:41]([C:19]([O:21][C:30]([CH3:31])([CH3:45])[CH3:29])=[O:20])[CH:39]([CH2:40][CH2:35]1)[CH2:38][NH:43][CH2:37]2
|
Name
|
|
Quantity
|
0.00021 mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)NC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0.048 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.038 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel, 60-120 mess, 70% ethyl acetate in hexane)
|
Type
|
CUSTOM
|
Details
|
to give compound in 49-55% yield
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C12CNCC(CC1)N2C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C2C(=CC=CC=2S(NC2C=CC([C:19]([OH:21])=[O:20])=CC=2)(=O)=O)C=CC=1.CCN=C=N[CH2:29][CH2:30][CH2:31]N(C)C.[CH:35]1[CH:36]=[CH:37][C:38]2[N:43](O)N=[N:41][C:39]=2[CH:40]=1.[CH3:45]CN(C(C)C)C(C)C>CN(C=O)C.O>[CH:36]12[N:41]([C:19]([O:21][C:30]([CH3:31])([CH3:45])[CH3:29])=[O:20])[CH:39]([CH2:40][CH2:35]1)[CH2:38][NH:43][CH2:37]2
|
Name
|
|
Quantity
|
0.00021 mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)NC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0.048 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.038 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel, 60-120 mess, 70% ethyl acetate in hexane)
|
Type
|
CUSTOM
|
Details
|
to give compound in 49-55% yield
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C12CNCC(CC1)N2C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |